
(R)-3-Aminoheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminoheptan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-aminoheptan-1-one using chiral catalysts. This process ensures the production of the desired enantiomer, ®-3-Aminoheptan-1-ol.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminoheptan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: ®-3-Aminoheptan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Aminoheptan-1-one or 3-Aminoheptanal.
Reduction: Various amino alcohol derivatives.
Substitution: Compounds with different functional groups replacing the amino group.
科学的研究の応用
®-3-Aminoheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-3-Aminoheptan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(S)-3-Aminoheptan-1-ol: The enantiomer of ®-3-Aminoheptan-1-ol, with similar chemical properties but different biological activity.
3-Aminoheptane: A related compound lacking the hydroxyl group, with different reactivity and applications.
3-Amino-2-heptanol: A structural isomer with the amino and hydroxyl groups on adjacent carbon atoms.
Uniqueness: ®-3-Aminoheptan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring precise stereochemical control.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
(3R)-3-aminoheptan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m1/s1 |
InChIキー |
UUJMTRBDHSMCOA-SSDOTTSWSA-N |
異性体SMILES |
CCCC[C@H](CCO)N |
正規SMILES |
CCCCC(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


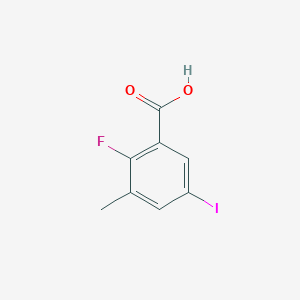
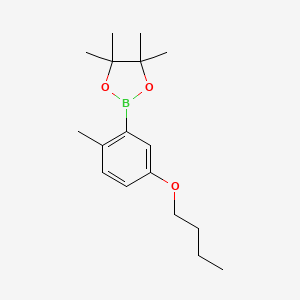
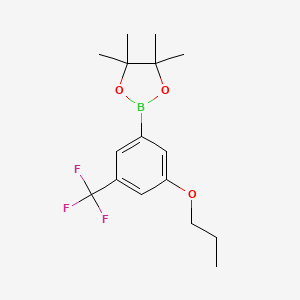
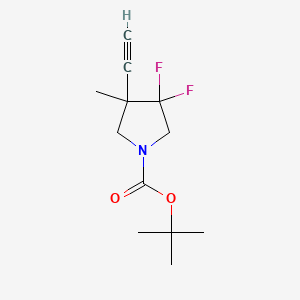
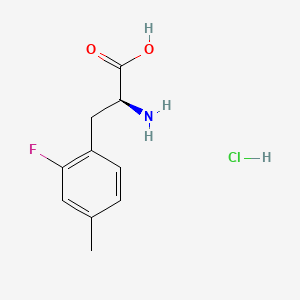
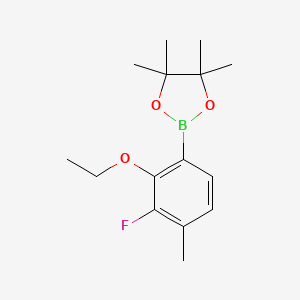
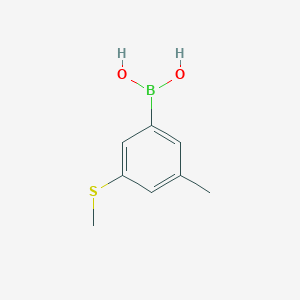
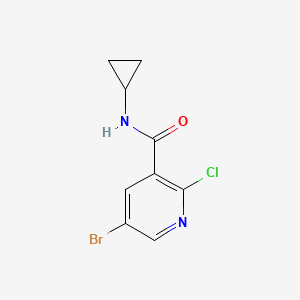
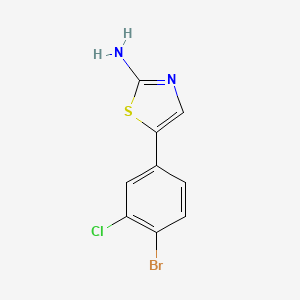
![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)

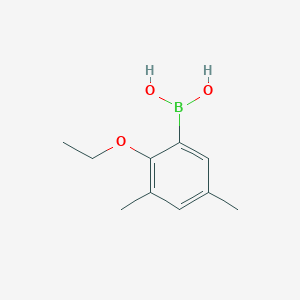
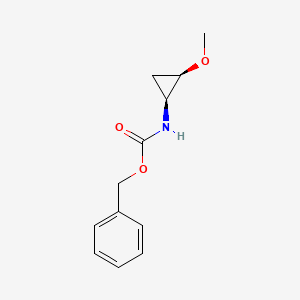
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
